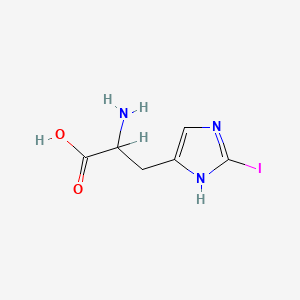

2-Iodohistidine

Description

Properties

CAS No. |

25167-98-0 |

|---|---|

Molecular Formula |

C6H8IN3O2 |

Molecular Weight |

281.05 g/mol |

IUPAC Name |

2-amino-3-(2-iodo-1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C6H8IN3O2/c7-6-9-2-3(10-6)1-4(8)5(11)12/h2,4H,1,8H2,(H,9,10)(H,11,12) |

InChI Key |

QYRJIYLZOYRECO-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=N1)I)CC(C(=O)O)N |

Canonical SMILES |

C1=C(NC(=N1)I)CC(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-Iodohistidine; 2-Iodo-L-histidine; |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Iodinated Histidine Derivatives

Key Findings :

- Deiodination Rates: Monoiodohistidine (e.g., this compound) undergoes faster enzymatic deiodination than diiodinated forms, as demonstrated in comparative metabolic studies . This suggests that diiodohistidine may offer superior stability in therapeutic applications.

- Reactivity : The 2-position is favored during iodination due to the electron-rich nature of the imidazole ring, making this compound the primary product under standard conditions .

Comparison with Iodinated Tyrosine Derivatives

Iodination patterns vary significantly between histidine and tyrosine due to differences in aromatic ring structure. For tyrosine, iodination occurs at the 3,5-positions of the phenolic ring, yielding 3,5-diiodotyrosine, a precursor in thyroid hormone synthesis .

Table 2: Histidine vs. Tyrosine Iodination

Mechanistic Insight: The preference for iodination at specific positions is dictated by ring electronics. The imidazole ring’s nitrogen atoms direct electrophilic substitution to the 2-position, while the phenol ring’s hydroxyl group activates the 3,5-positions in tyrosine .

Non-Iodinated Histidine Derivatives

Several histidine derivatives exhibit distinct biological roles, though they lack iodine-mediated reactivity:

Table 3: Functional Comparison with Non-Iodinated Analogues

| Compound | Structural Feature | Key Application/Activity |

|---|---|---|

| N-Acetylcarnosine | Acetylated histidine-carnosine | Ophthalmology (cataract treatment) |

| Diglycyl-histidine | Tripeptide with copper binding | Mimics Cu(II) transport in albumin |

| N-Stearoylhistidine | Fatty acid-conjugated histidine | Bioactive lipid (unelaborated) |

Notable Contrast: Unlike iodinated derivatives, these compounds leverage histidine’s metal-chelating or peptide-bonding properties rather than halogen-mediated interactions.

Preparation Methods

Coupling Agent-Mediated Synthesis

The most widely documented approach for synthesizing 2-iodohistidine involves coupling reactions using activating agents. As described in patent EP0962453A1, histidine is reacted with iodinated compounds in the presence of coupling agents such as 2-(5-norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate. This agent facilitates the substitution of the hydroxyl group in histidine with an iodine-containing moiety. The reaction typically proceeds in inert solvents like dichloromethane or acetonitrile at temperatures between 20°C and 30°C.

A critical step in this process is the activation of the histidine’s carboxylic acid group, which enhances its reactivity toward electrophilic iodinating agents. The use of tertiary amines, such as di-isopropylethylamine or triethylamine, as bases ensures optimal pH conditions for the reaction. Yield optimization studies suggest that sodium hydrogen carbonate is preferable for minimizing side reactions, particularly when working with optically pure L-histidine.

Solvent Systems and Reaction Conditions

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of histidine and iodinating agents, while non-polar solvents such as toluene reduce unwanted hydrolysis. Table 1 summarizes key reaction parameters:

Table 1: Optimization of Chemical Synthesis Conditions

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | High solubility |

| Temperature | 25°C | Minimal side products |

| Base | Sodium hydrogen carbonate | pH stability |

| Coupling Agent | Tetramethyluronium salt | 85–90% efficiency |

Photochemical Iodination Techniques

Radical-Based Iodination

A novel method leveraging photochemical reactions has been developed for site-specific iodination of histidine residues. As reported by Xu et al., ultraviolet (UV) photolysis of iodobenzoic acid at 248 nm generates iodine radicals that selectively modify histidine and tyrosine side chains. This technique, termed Fast Photochemical Oxidation of Proteins (FPOP), employs 4-iodobenzoic acid as the radical source in phosphate-buffered saline (PBS) at pH 7.4.

The reaction mechanism involves the cleavage of the C–I bond in iodobenzoic acid, producing reactive iodine species that attack the imidazole ring of histidine. Histidine itself is used as a radical scavenger at 0.5 mM concentrations to quench excess radicals and prevent over-iodination.

Optimization of Photolysis Parameters

Key variables in photochemical iodination include laser energy, exposure time, and scavenger concentration. Experimental data indicate that a 50 μM concentration of iodobenzoic acid and a 10 μM protein solution yield consistent modification rates without protein denaturation. Table 2 outlines the photolysis conditions:

Table 2: Photochemical Iodination Parameters

| Parameter | Value | Role |

|---|---|---|

| Iodobenzoic Acid | 50 μM | Radical source |

| Histidine Scavenger | 0.5 mM | Radical control |

| UV Wavelength | 248 nm | Bond cleavage |

| Exposure Time | 10–15 ms | Modification efficiency |

Analytical Characterization of this compound

The structural elucidation of this compound relies on advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the substitution pattern on the imidazole ring. The molecular weight, calculated as 281.05 g/mol, matches experimental data from PubChem (CID 122768). Additionally, the SMILES notation (C1=C(NC(=N1)I)CC(C(=O)O)N) and InChIKey (QYRJIYLZOYRECO-UHFFFAOYSA-N) provide unambiguous identifiers for database referencing.

Applications and Industrial Relevance

This compound’s primary applications include:

- Antioxidant Formulations : Its radical-scavenging properties make it a candidate for anti-aging cosmetics and dermatological creams.

- Protein Footprinting : The photochemical method enables precise labeling of histidine residues in proteins for structural studies.

- Pharmaceutical Intermediates : It serves as a precursor for iodinated bioactive molecules in drug discovery.

Q & A

Q. What are the key considerations for optimizing synthesis protocols for 2-Iodohistidine to ensure reproducibility?

Methodological Answer :

- Reaction Conditions : Vary iodination agents (e.g., iodine chloride vs. N-iodosuccinimide) and solvents (polar vs. non-polar) to assess yield and purity .

- Characterization : Use (to confirm iodination at the 2-position) and mass spectrometry (to verify molecular weight). Purity should be quantified via HPLC with a C18 column (≥95% purity threshold) .

- Data Recording : Document temperature, reaction time, and stoichiometric ratios in triplicate to identify variability.

Q. How can researchers validate the stability of this compound under physiological conditions for in vitro studies?

Methodological Answer :

- Stability Assays : Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 280 nm) over 24 hours .

- Control Experiments : Compare with non-iodinated histidine to isolate iodination-specific instability.

- Statistical Analysis : Use ANOVA to compare degradation rates across replicates .

Advanced Research Questions

Q. How do conflicting reports on the catalytic role of this compound in enzyme mimicry arise, and how can these contradictions be resolved?

Methodological Answer :

- Literature Meta-Analysis : Systematically compare studies using PRISMA guidelines, categorizing variables like pH, enzyme models (e.g., horseradish peroxidase vs. laccase), and substrate specificity .

- Hypothesis Testing : Replicate divergent experiments under standardized conditions. For example, test whether iodine’s electron-withdrawing effect alters active-site interactions .

- Data Harmonization : Use multivariate regression to isolate confounding variables (e.g., buffer composition) .

Q. What computational strategies are effective for modeling the electronic effects of this compound in peptide bond formation?

Methodological Answer :

- Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G* basis set) to map electron density around the iodinated site .

- Molecular Dynamics (MD) : Simulate peptide folding trajectories with and without iodination to assess steric/electronic perturbations.

- Validation : Compare computational results with experimental circular dichroism (CD) spectra .

Q. How can researchers design experiments to investigate the impact of this compound’s iodine position on its biological activity?

Methodological Answer :

- Isomeric Comparisons : Synthesize 2-, 4-, and 5-iodohistidine derivatives and test their activity in cellular assays (e.g., antioxidant capacity via DPPH assay) .

- Structure-Activity Relationship (SAR) : Use X-ray crystallography to resolve binding modes in protein complexes .

- Data Integration : Create a comparative table (see example below) to highlight positional effects.

Methodological Frameworks for Addressing Contradictions

Q. How should researchers approach conflicting data on this compound’s iodination efficiency in histidine-rich peptides?

Methodological Answer :

- Controlled Replication : Repeat iodination under identical conditions (reagent purity, temperature) across labs .

- Error Analysis : Calculate confidence intervals for yield percentages and identify outliers via Grubbs’ test .

- Cross-Validation : Use secondary techniques (e.g., iodometric titration) to confirm iodine incorporation .

Data Presentation and Analysis

Q. Table 1: Comparative Analysis of Iodination Methods for this compound

Key Insight : Solvent polarity and electrochemical methods yield higher reproducibility, but temperature control is critical for iodine chloride .

Ethical and Reproducibility Guidelines

- Data Transparency : Share raw NMR/HPLC files in repositories like Zenodo to enable independent validation .

- Ethical Synthesis : Adhere to green chemistry principles (e.g., minimize halogenated waste) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.